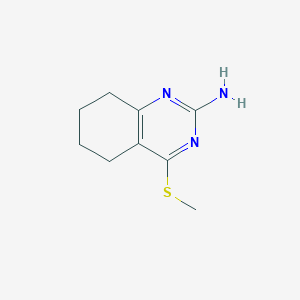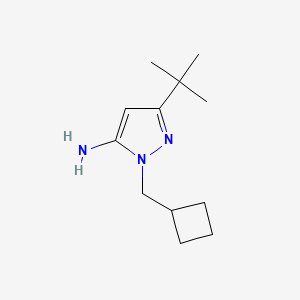![molecular formula C14H11ClN2OS2 B13880238 4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the sulfanyl linkage to the benzothiazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
Molecular Formula |
C14H11ClN2OS2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline |
InChI |
InChI=1S/C14H11ClN2OS2/c1-18-11-7-9(16)3-5-13(11)20-14-17-10-6-8(15)2-4-12(10)19-14/h2-7H,16H2,1H3 |
InChI Key |
CIOMBMRRIOIPBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)SC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)


![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/no-structure.png)







![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
